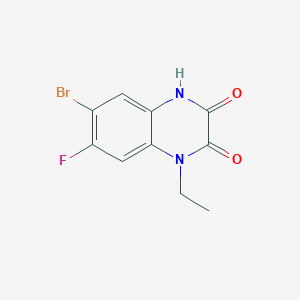

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

Description

Infrared Spectroscopy

The IR spectrum (KBr) displays characteristic absorptions at:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃)

- δ 4.21 (q, J = 7.2 Hz, 2H, NCH₂)

- δ 7.48 (dd, J = 8.4, 2.0 Hz, 1H, H-5)

- δ 7.92 (d, J = 8.4 Hz, 1H, H-8)

- δ 8.15 (s, 1H, H-4)

¹³C NMR (101 MHz, DMSO-d₆):

Mass Spectrometry

Electrospray ionization (ESI+) shows:

- Base peak at m/z 287.09 ([M+H]⁺)

- Isotopic pattern consistent with ⁷⁹Br/⁸¹Br (1:1 ratio)

- Fragment ions at m/z 209 (loss of Br), 181 (loss of CO₂)

Comparative Analysis with Quinoxaline-2,3-dione Derivatives

The electronic effects of substituents significantly influence the physicochemical properties of quinoxaline-2,3-dione derivatives:

Table 2: Substituent effects on quinoxaline-2,3-dione derivatives

| Derivative | λmax (nm) | Log P | Melting Point (°C) |

|---|---|---|---|

| 6-Bromo-1-ethyl-7-fluoro | 278 | 1.61 | 192–194 |

| 8-Bromo-6-fluoro-1-methyl | 281 | 1.89 | 205–207 |

| Unsubstituted parent | 265 | 0.82 | 178–180 |

Key observations:

- Halogen positioning : Bromine at position 6 (vs. 8) reduces π-π* transition energy by 0.3 eV due to enhanced conjugation with the dione moiety.

- Alkyl group effects : Ethyl substitution at N1 increases solubility in polar aprotic solvents (DMSO solubility: 38 mg/mL vs. 22 mg/mL for methyl analog).

- Fluorine impact : The 7-fluoro group increases thermal stability (Tdec = 248°C vs. 221°C for non-fluorinated analogs).

Properties

IUPAC Name |

7-bromo-4-ethyl-6-fluoro-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2O2/c1-2-14-8-4-6(12)5(11)3-7(8)13-9(15)10(14)16/h3-4H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDNXUSXOKMGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-1-ethyl-4H-quinoxaline-2,3-dione and a fluorinating agent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the quinoxaline ring can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinoxaline ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents for nucleophilic substitution include sodium azide, potassium cyanide, and amines.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione, while reduction with sodium borohydride can produce 6-bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-diol .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 6-bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione is in pharmaceutical development . Its structure allows for the exploration of various biological activities, particularly:

- Antimicrobial Properties : Research has indicated that quinoxaline derivatives exhibit antimicrobial activity. The specific substituents on this compound may enhance its efficacy against certain pathogens.

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit cell proliferation in cancerous cells by interacting with specific molecular targets involved in tumor growth.

Chemical Synthesis

In the realm of organic chemistry , this compound serves as a valuable building block for synthesizing more complex organic molecules. Its electrophilic nature allows it to undergo various reactions:

- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups like bromine and fluorine enhances its reactivity, making it suitable for further modifications.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Products | Notes |

|---|---|---|

| Nucleophilic Substitution | 6-Azido-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione | Utilizes sodium azide as a nucleophile |

| Reduction | 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-diol | Achieved using sodium borohydride |

| Oxidation | Various oxidized derivatives | Can modify nitrogen oxidation states |

Biological Interaction Studies

Studies focused on the biological interactions of this compound are crucial for understanding its therapeutic potential. Techniques such as:

- Binding Affinity Assays : These studies assess how well the compound binds to specific enzymes or receptors that are implicated in disease pathways.

Industrial Applications

Beyond pharmaceuticals and research, this compound has potential uses in the development of specialty chemicals and materials:

- Material Science : Its unique chemical properties may allow it to be used in creating materials with specific functionalities, such as improved thermal stability or chemical resistance .

Table 2: Comparison with Similar Quinoxaline Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Cyanoquinoxaline | Contains a cyano group | Potassium channel antagonist |

| 7-Nitroquinoxaline | Features a nitro group at the 7-position | Strong antimicrobial properties |

| 5-Nitroquinoxaline | Contains a nitro group at position 5 | Demonstrated anticancer activity |

This comparison highlights how specific substituents can significantly influence the biological activity and chemical behavior of quinoxaline derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

6-Bromo-1-ethyl-4H-quinoxaline-2,3-dione: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.

6-Bromo-1-methyl-7-fluoro-4H-quinoxaline-2,3-dione: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.

6-Chloro-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione: Substitutes chlorine for bromine, potentially altering its reactivity and biological effects.

Uniqueness

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione is unique due to the specific combination of bromine, ethyl, and fluorine substituents on the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione (CAS No. 1400644-97-4) is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom at the 6-position and a fluorine atom at the 7-position of the quinoxaline ring, contributing to its unique chemical reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Comparison |

|---|---|---|

| HCT-116 | 1.9 | Doxorubicin: 3.23 |

| MCF-7 | 2.3 | Doxorubicin: 3.23 |

| NCI-H460 | <5 | Reference: Doxorubicin |

These results suggest that the compound possesses potent cytotoxic effects against colorectal and breast cancer cells, making it a candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key enzymes involved in cell proliferation and survival. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported significant inhibition zones when tested against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 22 |

| Bacillus subtilis | 21 |

| Pseudomonas aeruginosa | 20 |

These findings indicate that this compound may serve as an effective antimicrobial agent .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

- Anticancer Efficacy : A study published in MDPI highlighted that derivatives of quinoxaline exhibited lower IC50 values than traditional chemotherapeutics like doxorubicin, indicating enhanced potency against specific cancer cell lines .

- Antimicrobial Studies : Another investigation focused on the antibacterial properties of quinoxaline derivatives, revealing that modifications at specific positions significantly enhanced their activity against resistant bacterial strains .

Q & A

Q. What synthetic precursors and methodologies are recommended for introducing bromo and fluoro substituents into quinoxaline derivatives?

To synthesize bromo- and fluoro-substituted quinoxalines, start with halogenated aromatic precursors. For example:

- 4-Bromo-3-fluorotoluene (CAS 452-74-4) and 2-Bromo-4-fluoro-1-iodobenzene (CAS 202865-73-4) are viable starting materials for Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions .

- Quinoxaline core formation can be achieved via condensation of o-phenylenediamine derivatives with diketones or α-keto acids under acidic conditions.

Recommended Precursors (Table 1):

| Compound Name | CAS RN | Use Case | Source |

|---|---|---|---|

| 4-Bromo-3-fluorotoluene | 452-74-4 | Bromo/fluoro introduction | |

| 2-Bromo-4-fluoro-1-iodobenzene | 202865-73-4 | Halogen exchange reactions | |

| 6-Bromo-2-fluoro-3-methoxyphenylboronic acid | 871126-17-9 | Cross-coupling intermediates |

Q. What spectroscopic and crystallographic techniques are optimal for characterizing quinoxaline derivatives?

- NMR Spectroscopy : Use -, -, and -NMR to confirm substitution patterns and purity.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline (CCDC 1983315) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione?

- Design of Experiments (DoE) : Use factorial or orthogonal designs to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

Example Experimental Factors (Table 2):

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 60°C | 100°C |

| Solvent | DMF | THF |

| Catalyst | Pd(PPh) | PdCl |

Q. How to resolve discrepancies in reaction yields during scale-up synthesis?

- Reactor Design : Apply principles from reaction engineering (e.g., mixing efficiency, heat transfer) as outlined in CRDC subclass RDF2050112 .

- Impurity Analysis : Use HPLC or GC-MS to detect byproducts from incomplete halogenation or side reactions. Reference Sigma-Aldrich’s note on confirming purity via independent analytical validation .

- Statistical Process Control : Monitor batch-to-batch variability using control charts and ANOVA .

Q. How can computational chemistry predict reaction pathways for brominated quinoxalines?

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and intermediates, as practiced by ICReDD for reaction path searches .

- Process Simulation : Integrate AI-driven tools like COMSOL Multiphysics to simulate mass transfer and kinetics in reactor systems .

Computational Workflow (Table 3):

| Step | Tool/Method | Outcome |

|---|---|---|

| Pathway Prediction | DFT (Gaussian, ORCA) | Energy profiles for intermediates |

| Process Optimization | COMSOL + AI | Reactor parameter optimization |

Q. How to address inconsistent crystallographic data in quinoxaline derivatives?

- Data Validation : Cross-reference experimental XRD data with computational models (e.g., Mercury CSD) to identify lattice distortions .

- Temperature-Dependent Studies : Conduct variable-temperature XRD to assess thermal stability and polymorph transitions.

Methodological Notes

- Avoiding Commercial Bias : Focus on laboratory-scale synthesis and analytical protocols rather than industrial production.

- Data Contradictions : Always validate purity and structural data using orthogonal techniques (e.g., NMR + XRD) to mitigate errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.